![molecular formula C4H5Cl2NS B581754 5-Chlorothiophen-3-amine hydrochloride CAS No. 1408076-06-1](/img/structure/B581754.png)
5-Chlorothiophen-3-amine hydrochloride
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Overview
Description
5-Chlorothiophen-3-amine hydrochloride is a chemical compound with the CAS Number: 1408076-06-1 . It has a molecular weight of 170.06 and its IUPAC name is 5-chloro-3-thienylamine hydrochloride . It is typically stored at temperatures below -10 degrees and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-Chlorothiophen-3-amine hydrochloride is1S/C4H4ClNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Chlorothiophen-3-amine hydrochloride is a powder . It has a molecular weight of 170.06 and is stored at temperatures below -10 degrees .Scientific Research Applications
Catalysis in Organic Synthesis
5-Chlorothiophen-3-amine hydrochloride is used in organic synthesis, particularly in amination reactions. For instance, it is involved in the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, yielding high chemoselectivity and isolated yield of the aminated product (Ji, Li, & Bunnelle, 2003).
Antineoplastic Synthesis
This compound is also relevant in the synthesis of antineoplastic agents. A study reported an efficient synthesis of a compound using a nitrostilbene intermediate that involved the use of 5-Chlorothiophen-3-amine hydrochloride. This synthesis contributed to the development of compounds with significant activity against various cancer cell lines (Pettit et al., 2003).
Synthesis of Dipeptide Derivatives
In peptide chemistry, 5-Chlorothiophen-3-amine hydrochloride plays a role in the synthesis of dipeptide derivatives. The reaction between specific ketones, amine hydrochlorides, and potassium isocyanoacetate yielded a series of dipeptide derivatives, confirming the versatility of this compound in synthesizing complex organic molecules (Bossio, Marcaccini, Paoli, & Pepino, 1994).
Apoptosis Inducers in Cancer Research
The compound has been identified as a novel apoptosis inducer in cancer research. Specifically, a derivative of 5-Chlorothiophen-3-amine hydrochloride showed activity against breast and colorectal cancer cell lines. This highlights its potential as a target for developing new anticancer therapies (Zhang et al., 2005).
Neuroendocrine Function Research
In neuroendocrine research, compounds like 5-Chlorothiophen-3-amine hydrochloride are used to study the effects of chemicals on brain function. For instance, a study on Atlantic croaker fish showed that exposure to certain PCB mixtures, possibly containing derivatives of 5-Chlorothiophen-3-amine hydrochloride, affected neuroendocrine functions related to reproduction (Khan & Thomas, 1996).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-chlorothiophen-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGNYJHBNJBFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiophen-3-amine hydrochloride | |
CAS RN |
1408076-06-1 |
Source
|
Record name | 3-Thiophenamine, 5-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chlorothiophen-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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